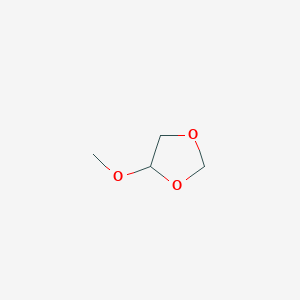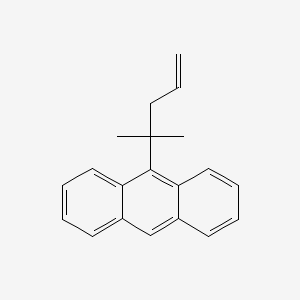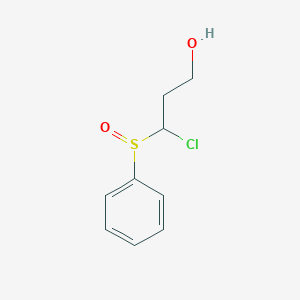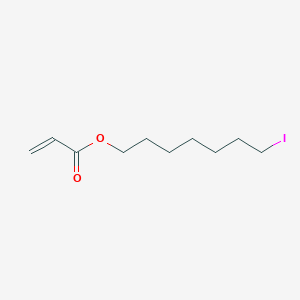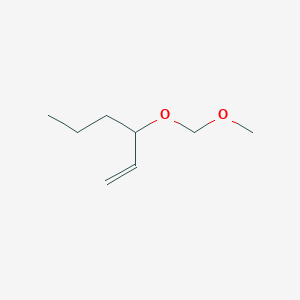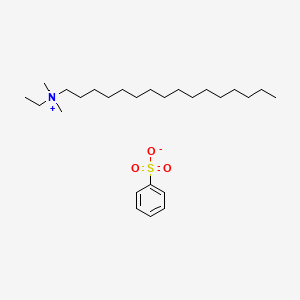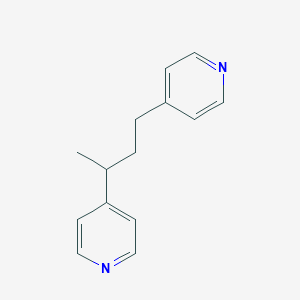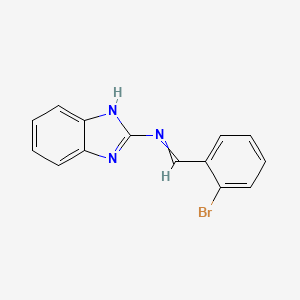![molecular formula C16H16BrNO5S B14321264 (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid CAS No. 111758-22-6](/img/structure/B14321264.png)
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is a chemical compound with the molecular formula C16H16BrNO5S It is known for its unique structure, which includes a bromobenzene sulfonyl group attached to an aminoethyl phenoxy acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the bromobenzene sulfonyl derivative. This can be achieved through electrophilic aromatic substitution, where bromobenzene reacts with sulfur trioxide and fuming sulfuric acid to form 4-bromobenzenesulfonic acid. This intermediate is then converted to its sulfonyl chloride derivative using thionyl chloride.
The next step involves the reaction of the sulfonyl chloride with 2-aminoethyl phenol to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group yields quinone derivatives, while reduction of the sulfonyl group produces sulfides.
Aplicaciones Científicas De Investigación
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid involves its interaction with specific molecular targets within cells. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. This can lead to the modulation of various cellular pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest that the compound may inhibit key enzymes involved in these processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromobenzenesulfonyl)phenylacetic acid
- (3-{2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- (3-{2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
Uniqueness
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and specialty chemicals.
Propiedades
Número CAS |
111758-22-6 |
|---|---|
Fórmula molecular |
C16H16BrNO5S |
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
2-[3-[2-[(4-bromophenyl)sulfonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H16BrNO5S/c17-13-4-6-15(7-5-13)24(21,22)18-9-8-12-2-1-3-14(10-12)23-11-16(19)20/h1-7,10,18H,8-9,11H2,(H,19,20) |
Clave InChI |
RFBSKMRTXGCFAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC(=O)O)CCNS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


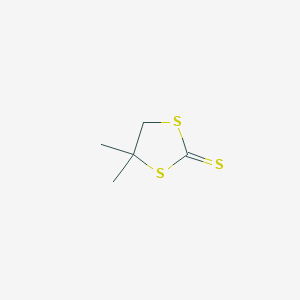

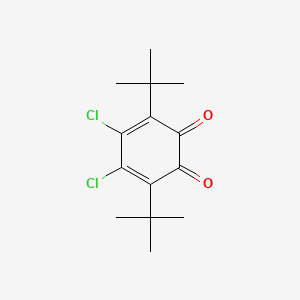
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
